5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid
Overview
Description
5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid is an aromatic compound characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid typically involves the chlorosulfonation of 2-fluoro-3-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 2-fluoro-3-methylbenzoic acid is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified to isolate the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonyl derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (R-NH₂), alcohols (R-OH), and thiols (R-SH) are commonly used in substitution reactions. The reactions are typically carried out in the presence of a base such as triethylamine (Et₃N) to neutralize the by-products.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by reduction reactions.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential use in the development of new drugs due to its ability to form various bioactive derivatives.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid depends on the specific application and the derivatives formed
Covalent Bond Formation: The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds.
Electrophilic Interactions: The compound can act as an electrophile, reacting with nucleophilic centers in biological molecules.
Pathways Involved: The specific pathways and molecular targets depend on the nature of the derivative and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Similar structure with an additional chlorine atom.
5-Chlorosulfonyl-2-fluorobenzoic acid: Lacks the methyl group present in 5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid.
2-Fluoro-5-chlorosulfonylbenzoic acid: Similar structure but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of the methyl group, which can influence its reactivity and the properties of its derivatives
Properties
IUPAC Name |
5-chlorosulfonyl-2-fluoro-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-4-2-5(15(9,13)14)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFPOGZSQQUWNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223258 | |
Record name | Benzoic acid, 5-(chlorosulfonyl)-2-fluoro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-67-5 | |
Record name | Benzoic acid, 5-(chlorosulfonyl)-2-fluoro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-(chlorosulfonyl)-2-fluoro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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